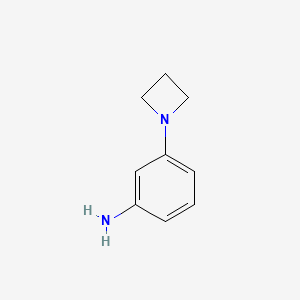

3-(Azetidin-1-yl)aniline

Description

Properties

IUPAC Name |

3-(azetidin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-3-1-4-9(7-8)11-5-2-6-11/h1,3-4,7H,2,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZRTCGXPMDHKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Azetidin 1 Yl Aniline

Reactivity at the Aromatic Amino Group

The primary aromatic amino group in 3-(Azetidin-1-yl)aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution, typically at the ortho and para positions. libretexts.orglibretexts.org The lone pair of electrons on the nitrogen atom increases the electron density of the benzene (B151609) ring, facilitating reactions such as halogenation, nitration, and sulfonation. However, this high reactivity can sometimes lead to multiple substitutions and side reactions, such as oxidation, particularly under harsh acidic conditions. libretexts.org

Acylation and Sulfonylation Reactions

The nucleophilic character of the primary amino group allows for straightforward acylation and sulfonylation reactions. These transformations are often used to temporarily protect the amino group, moderate its activating effect, and prevent undesirable side reactions during subsequent electrophilic aromatic substitutions. libretexts.orglibretexts.org

Acylation is typically achieved by treating this compound with acylating agents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction yields the corresponding acetanilide derivative, N-(3-(azetidin-1-yl)phenyl)acetamide. The resulting amide is still an ortho-, para-directing group, but its activating influence is significantly reduced compared to the free amino group. libretexts.org

Sulfonylation involves the reaction of the amine with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) or, under milder conditions, with sulfinate salts. rsc.org Recent methodologies utilizing visible-light photoredox catalysis enable the direct sulfonylation of aniline (B41778) derivatives with bench-stable sulfinate salts, offering a gentle and efficient route to arylsulfonamides. rsc.orgnih.gov These reactions produce stable sulfonamide products, such as 1-(3-(phenylsulfonamido)phenyl)azetidine.

| Reaction Type | Reagent Example | Product Name |

| Acylation | Acetic Anhydride | N-(3-(azetidin-1-yl)phenyl)acetamide |

| Sulfonylation | Benzenesulfonyl Chloride | N-(3-(azetidin-1-yl)phenyl)benzenesulfonamide |

| Sulfonylation | Sodium benzenesulfinate | N-(3-(azetidin-1-yl)phenyl)benzenesulfonamide |

Alkylation and Reductive Amination Strategies

Direct alkylation of the aromatic amino group with alkyl halides can be challenging to control and often results in a mixture of mono- and di-alkylated products, along with potential quaternization of the azetidine (B1206935) nitrogen. researchgate.net

A more controlled and widely used method for preparing secondary or tertiary amines from primary amines is reductive amination . wikipedia.orgmasterorganicchemistry.com This one-pot procedure involves the condensation of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This method avoids the issue of overalkylation commonly seen with direct alkylation. masterorganicchemistry.com

The reaction is typically carried out under neutral or weakly acidic conditions. wikipedia.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they selectively reduce the iminium ion intermediate in the presence of the unreacted carbonyl compound. masterorganicchemistry.comharvard.edu For example, reacting this compound with acetone in the presence of a suitable reducing agent would yield N-isopropyl-3-(azetidin-1-yl)aniline.

| Carbonyl Compound | Reducing Agent | Product Name |

| Formaldehyde | Sodium triacetoxyborohydride | N-methyl-3-(azetidin-1-yl)aniline |

| Acetone | Sodium cyanoborohydride | N-isopropyl-3-(azetidin-1-yl)aniline |

| Cyclohexanone | Sodium triacetoxyborohydride | N-cyclohexyl-3-(azetidin-1-yl)aniline |

| Benzaldehyde | Sodium cyanoborohydride | N-benzyl-3-(azetidin-1-yl)aniline |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt, which serves as a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring. organic-chemistry.org The process, known as diazotization , involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). organic-chemistry.orgresearchgate.net

The resulting arenediazonium salt, 3-(azetidin-1-yl)benzenediazonium chloride, is a valuable synthetic precursor. It can undergo a variety of substitution reactions, often catalyzed by copper(I) salts (Sandmeyer reactions), where the diazonium group is replaced by nucleophiles such as -Cl, -Br, -CN, or -OH. organic-chemistry.org

Furthermore, diazonium salts can act as electrophiles in azo coupling reactions . They react with electron-rich aromatic compounds, such as phenols or other anilines, to form brightly colored azo compounds, which contain the characteristic -N=N- linkage. libretexts.orgresearchgate.net For instance, coupling 3-(azetidin-1-yl)benzenediazonium chloride with phenol would yield 4-((3-(azetidin-1-yl)phenyl)diazenyl)phenol.

Reactions Involving the Azetidine Ring System

The reactivity of the azetidine ring is largely governed by its significant ring strain (approximately 25.4 kcal/mol). rsc.org While more stable than the highly reactive three-membered aziridine ring, the azetidine ring is prone to cleavage under certain conditions, particularly with acid catalysis or strong nucleophiles. rsc.orgambeed.com

Ring-Opening Reactions and Mechanistic Insights

Azetidines can undergo ring-opening reactions under acidic conditions. nih.gov Protonation of the azetidine nitrogen atom makes the ring more susceptible to nucleophilic attack. The reaction can be initiated by strong acids like concentrated hydrochloric acid, leading to the cleavage of a carbon-nitrogen bond. ambeed.com The regioselectivity of the ring opening is influenced by the substituents on the ring, with nucleophilic attack often occurring at the less sterically hindered carbon adjacent to the nitrogen or at a carbon that can stabilize a positive charge. magtech.com.cn

For N-aryl azetidines, acid-mediated intramolecular ring-opening can occur if a suitable internal nucleophile is present elsewhere in the molecule. nih.gov In the case of this compound, intermolecular attack by a nucleophile present in the reaction medium is a more likely pathway, which would result in the formation of a substituted 3-aminopropyl chain. For example, in the presence of a halide nucleophile (X⁻) under acidic conditions, the ring could open to form a halo-propyl aniline derivative.

N-Substitution Reactions on the Azetidine Nitrogen

The nitrogen atom of the azetidine ring in this compound is a tertiary amine and thus possesses a lone pair of electrons, making it nucleophilic. It can react with electrophiles, such as alkyl halides or Michael acceptors, to form quaternary azetidinium salts.

For instance, reaction with an alkyl halide like methyl iodide would lead to the formation of 1-methyl-1-(3-aminophenyl)azetidinium iodide. These resulting quaternary azetidinium salts are highly strained and significantly more reactive than the parent azetidine. figshare.com They are excellent alkylating agents and are very susceptible to ring-opening by nucleophiles. The formation of an azetidinium ion is a key step that activates the ring for subsequent cleavage. figshare.com This enhanced reactivity makes azetidinium salts valuable intermediates in organic synthesis. mdpi.com

Functionalization of the Azetidine Ring Carbon Atoms

Direct functionalization of the carbon atoms within the azetidine ring of this compound is a synthetic challenge. The high nucleophilicity of the aniline ring makes it the preferential site for attack by most electrophiles. Therefore, reactions aimed at the C-H bonds of the azetidine ring would likely require specialized strategies to overcome the competing reactivity of the aromatic system.

Hypothetically, modern C-H functionalization techniques could offer a pathway, though no specific examples for this substrate are prominently documented. umich.edu Such approaches often rely on transition metal catalysts that can selectively activate specific C-H bonds. Another potential, albeit challenging, route could involve a directed metalation strategy, where the aniline's amino group is first protected and then a directing group is installed to guide a metalating agent (like an organolithium reagent) to the ortho-carbons of the azetidine ring. However, the viability of these methods would be highly dependent on overcoming the inherent reactivity of the aniline core.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of the nitrogen atom directly attached to the ring.

The azetidin-1-ylamino group is a powerful activating substituent. The nitrogen atom's lone pair of electrons can be donated into the π-system of the benzene ring through resonance. wikipedia.org This donation of electron density significantly increases the nucleophilicity of the ring, making it much more reactive than benzene.

This resonance effect preferentially increases the electron density at the positions ortho (C2, C6) and para (C4) to the substituent. Consequently, the azetidin-1-ylamino group is a strong ortho, para-director, guiding incoming electrophiles to these positions. The stability of the cationic intermediate (the sigma complex or Wheland intermediate) is substantially enhanced when the electrophile attacks at the ortho and para positions, as the nitrogen atom can participate in delocalizing the positive charge. wikipedia.org While both positions are activated, the para position is often favored due to reduced steric hindrance compared to the ortho positions, which are adjacent to the somewhat bulky azetidine ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table outlines the predicted major substitution patterns for this compound based on the directing effects of the azetidin-1-ylamino group.

| Position | Electronic Effect | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C2 (ortho) | Activated (Resonance) | Moderate | Highly Favorable |

| C4 (para) | Activated (Resonance) | Low | Most Favorable |

| C6 (ortho) | Activated (Resonance) | Moderate | Highly Favorable |

Nitration: The nitration of this compound, typically performed with a mixture of nitric acid and sulfuric acid, is complicated by the reaction conditions. The strongly acidic medium can protonate the basic nitrogen atom of the aniline, forming an anilinium ion. This protonated group is strongly deactivating and a meta-director. Consequently, nitration of anilines under these conditions often yields a mixture of ortho, para, and meta isomers. nih.gov Direct N-nitration at the aniline nitrogen is also a possible side reaction. core.ac.ukresearchgate.netnih.gov

Halogenation: The halogenation of this compound is expected to proceed rapidly due to the highly activated nature of the aromatic ring. Reaction with electrophilic halogen sources like bromine (Br₂) or chlorine (Cl₂) can lead to the substitution of hydrogen atoms at the activated ortho and para positions. researchgate.net The reaction is often so facile that, without careful control of stoichiometry and conditions, polysubstitution can occur, potentially leading to the formation of 2,4,6-trihalogenated products.

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) would also be directed to the ortho and para positions. The reaction is typically reversible, and under thermodynamic control, the sterically less hindered para-substituted product, 4-(azetidin-1-yl)-2-aminobenzenesulfonic acid, is expected to be the major product. This product would likely exist as a zwitterion, analogous to sulfanilic acid.

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Derivatives

Halogenated derivatives of this compound, synthesized via the electrophilic halogenation reactions described above, are versatile substrates for a variety of metal-catalyzed cross-coupling reactions. nih.govmdpi.comresearchgate.net These reactions are fundamental tools for constructing new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-X bond in these couplings generally follows the order C-I > C-Br >> C-Cl. mdpi.com

Common palladium-catalyzed reactions include:

Suzuki-Miyaura Coupling: The reaction of a bromo- or iodo-derivative with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. This is a powerful method for creating biaryl structures. nih.govnih.govresearchgate.netunimib.itmdpi.com

Buchwald-Hartwig Amination: The coupling of the aryl halide with an amine to form a new C-N bond, yielding more complex aniline derivatives.

Heck Coupling: The reaction with an alkene to form a substituted alkene product.

Sonogashira Coupling: The coupling with a terminal alkyne to introduce an alkynyl moiety onto the aromatic ring.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions This table provides hypothetical examples of cross-coupling reactions starting from 4-Bromo-3-(azetidin-1-yl)aniline.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3'-(Azetidin-1-yl)-[1,1'-biphenyl]-4-amine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 4-(3-(Azetidin-1-yl)phenyl)morpholine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-(Azetidin-1-yl)-4-(phenylethynyl)aniline |

Radical Reactions and Photochemical Transformations

The behavior of this compound under radical or photochemical conditions is not extensively documented in the literature. However, predictions can be made based on the reactivity of related structures.

Radical Reactions: The molecule possesses several sites susceptible to radical attack or hydrogen atom abstraction. The N-H bond of the aniline and the C-H bonds on the azetidine ring, particularly those alpha to the nitrogen (benzylic-like), could be targets for radical species. Reactions initiated by radical initiators could potentially lead to complex product mixtures or polymerization. A copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization has been reported for the synthesis of azetidines from ynamides, demonstrating the compatibility of radical processes with azetidine ring formation, which suggests the ring itself may participate in radical transformations. nih.gov

Photochemical Transformations: Photochemical reactions could potentially involve the aniline chromophore or the strained azetidine ring. For instance, visible-light-promoted aza-Paterno-Büchi reactions have been used to synthesize azetidines via [2+2] photocycloaddition, indicating that the four-membered ring can be involved in photochemical processes. rsc.org It is conceivable that irradiation of this compound in the presence of a suitable reaction partner could lead to cycloaddition or other photochemical transformations, though such specific pathways remain speculative.

Advanced Spectroscopic and Structural Elucidation of 3 Azetidin 1 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information regarding the molecular skeleton, including the connectivity and spatial arrangement of atoms. For 3-(Azetidin-1-yl)aniline, a complete structural assignment would necessitate a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

A ¹H NMR spectrum would be expected to show distinct signals for the protons of the aniline (B41778) ring and the azetidine (B1206935) moiety. The aromatic protons would likely appear in the downfield region (approx. 6.0-7.5 ppm), with their chemical shifts and coupling patterns revealing their substitution pattern on the phenyl ring. The azetidinyl protons would be observed in the upfield, aliphatic region, likely as two distinct multiplets: a triplet for the two equivalent methylene (B1212753) groups adjacent to the nitrogen and a quintet for the central methylene group. The integration of these signals would confirm the proton count in each part of the molecule.

The ¹³C NMR spectrum would provide a count of the non-equivalent carbon atoms. Six distinct signals would be anticipated for the aromatic carbons of the aniline ring and two signals for the carbons of the azetidine ring. The chemical shifts would differentiate the aromatic carbons and the aliphatic carbons of the strained four-membered ring.

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

While ¹H and ¹³C NMR provide fundamental information, 2D-NMR techniques are indispensable for unambiguous assignment and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton coupling networks. It would be used to trace the connectivity of the aromatic protons on the aniline ring and to confirm the sequence of the methylene groups within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be essential for definitively assigning the chemical shifts of the carbon atoms in both the aniline and azetidine rings based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique reveals couplings between protons and carbons over two to three bonds. For this compound, HMBC would be crucial to confirm the connection between the azetidine nitrogen and the C3 position of the aniline ring by showing a correlation between the azetidine's N-CH₂ protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. NOESY data would help to determine the preferred conformation of the molecule, particularly the spatial relationship between the azetidine ring and the plane of the aniline ring.

Solid-State NMR Characterization

Should this compound exist as a crystalline or amorphous solid, solid-state NMR (ssNMR) could provide valuable information. Unlike solution-state NMR, ssNMR characterizes the molecule in its solid-phase conformation. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra, offering insights into molecular packing, conformational differences compared to the solution state, and the presence of polymorphism. No solid-state NMR data for this compound are currently available.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is a key method for identifying the functional groups within a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to display characteristic absorption bands. These would include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the azetidine ring just below 3000 cm⁻¹, C=C stretching vibrations for the aromatic ring around 1600 cm⁻¹, and C-N stretching vibrations at lower wavenumbers.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. It would also clearly show the characteristic aromatic ring breathing modes and vibrations associated with the azetidine ring skeleton.

A search of the scientific literature did not yield any published FT-IR or Raman spectra for this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound, with a molecular formula of C₉H₁₂N₂, HRMS would provide a mass-to-charge (m/z) value for the molecular ion with high precision (typically to four or more decimal places). This experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the elemental composition. No HRMS data for this compound has been reported in the available literature.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. This technique would be applicable if high-quality single crystals of this compound could be grown. A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation and how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding. As the compound is achiral, absolute stereochemistry determination is not relevant. The applicability of this technique is currently unknown as no crystal structure has been reported.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. Since this compound is an achiral molecule (it possesses a plane of symmetry), it will not exhibit a CD spectrum or optical rotation. Therefore, this technique is not applicable for the characterization of this specific compound in its native state.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the study of molecules or molecular fragments with unpaired electrons, known as radical intermediates. While direct EPR studies specifically targeting radical intermediates of this compound are not extensively documented in publicly available literature, the general behavior of aniline and its derivatives suggests that this compound can form radical cations under certain conditions, which would be amenable to EPR analysis.

Aniline and its derivatives are known to undergo one-electron oxidation to form corresponding radical cations. researchgate.netmdpi.com These radical species are often transient intermediates in various chemical and electrochemical reactions. researchgate.net The formation of such a radical cation from this compound would involve the removal of an electron from the π-system of the aniline ring or the nitrogen atom of the amino group. The resulting unpaired electron would be delocalized over the phenyl ring and the nitrogen atom. researchgate.net

The stability and electronic structure of the this compound radical cation would be influenced by the electronic properties of the azetidinyl substituent. The azetidine ring, being a saturated heterocycle, would primarily exert its influence through the nitrogen lone pair's interaction with the aniline π-system.

In a hypothetical EPR study of the this compound radical cation, the spectrum would be characterized by its g-value and hyperfine coupling constants. The g-value would be close to that of a free electron (approximately 2.0023) but would be slightly shifted due to spin-orbit coupling. The hyperfine structure would arise from the interaction of the unpaired electron with magnetic nuclei, primarily the nitrogen of the amino group and the protons on the aromatic ring. The magnitude of these couplings would provide detailed information about the distribution of the unpaired electron density within the molecule.

Based on studies of analogous aniline radical cations, the following hyperfine interactions would be anticipated:

Nitrogen Hyperfine Coupling (aN): A significant coupling to the nitrogen nucleus of the exocyclic amino group is expected, as the unpaired electron density is typically high on this atom. researchgate.net

Proton Hyperfine Couplings (aH): The unpaired electron would also couple to the protons on the aromatic ring. The magnitude of the coupling constants for the ortho, meta, and para protons relative to the amino group would reflect the spin density at these positions.

The generation of the this compound radical intermediate for EPR studies could potentially be achieved through several methods, including chemical oxidation using single-electron oxidants, electrochemical oxidation, or photo-induced electron transfer. mdpi.comdigitellinc.com Due to the likely transient nature of such a radical, techniques like spin trapping or rapid-freeze-quench methods might be necessary for its detection and characterization. mdpi.com

Hypothetical EPR Data for the this compound Radical Cation

The following table presents hypothetical, yet plausible, EPR parameters for the radical cation of this compound, based on data for related aniline derivatives. These values are for illustrative purposes to indicate the type of information that would be obtained from an actual EPR experiment.

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| g-value | ~2.003 | Electronic environment of the unpaired electron. |

| aN (Amino Nitrogen) | 7-9 G | Spin density on the exocyclic nitrogen atom. |

| aH (ortho-Protons) | 3-5 G | Spin density on the carbon atoms ortho to the amino group. |

| aH (meta-Protons) | 1-2 G | Spin density on the carbon atoms meta to the amino group. |

| aH (para-Proton) | 5-7 G | Spin density on the carbon atom para to the amino group. |

Computational and Theoretical Investigations of 3 Azetidin 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other key electronic properties that govern the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing ground-state geometries and calculating electronic properties to predict molecular conformation and reactivity. For 3-(Azetidin-1-yl)aniline, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G* or higher, can elucidate the most stable three-dimensional arrangement of the atoms.

These studies would focus on the rotational barrier around the C-N bond connecting the aniline (B41778) ring to the azetidine (B1206935) moiety and the puckering of the four-membered azetidine ring. The steric and electronic effects of the azetidinyl group on the aniline ring can cause twists out of planarity, creating a specific conformational preference.

DFT also allows for the calculation of various reactivity descriptors. Parameters such as ionization potential, electron affinity, chemical potential (μ), and molecular hardness (η) can be derived from the energies of the molecular orbitals. These descriptors help in predicting how the molecule will interact with other chemical species. For instance, a lower ionization potential suggests it can more easily donate an electron, indicating nucleophilic character.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Symbol | Typical Calculated Value (eV) | Implication |

|---|---|---|---|

| Ionization Potential | IP | ~7.5 | Energy required to remove an electron. |

| Electron Affinity | EA | ~0.5 | Energy released when an electron is added. |

| Chemical Hardness | η | ~3.5 | Resistance to change in electron distribution. |

| Electronegativity | χ | ~4.0 | Power to attract electrons. |

| Electrophilicity Index | ω | ~2.3 | A measure of electrophilic character. |

Note: These values are representative examples of what a DFT calculation would produce and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are critical in predicting the outcome of chemical reactions.

The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic and basic character. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, as the lone pair electrons are the highest in energy. The azetidine nitrogen also contributes to the electron density. The LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic or acidic sites. In this molecule, the LUMO would likely be distributed over the aromatic ring's antibonding π-system.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. For example, an electrophile would preferentially attack the positions on the aniline ring where the HOMO has the largest electron density, typically the ortho and para positions relative to the amino group.

Table 2: Illustrative FMO Analysis Data for this compound

| Orbital | Energy (eV) | Primary Localization | Reactivity Implication |

|---|---|---|---|

| HOMO | -5.5 | Aniline Ring, Amino Nitrogen | Site of electrophilic attack (nucleophilic character). |

| LUMO | -1.0 | Aromatic π* System | Site of nucleophilic attack (electrophilic character). |

| HOMO-LUMO Gap | 4.5 | - | Indicates high kinetic stability and low reactivity. |

Note: These values are representative examples derived from typical quantum chemical calculations and are for illustrative purposes.

Molecular Dynamics (MD) Simulations of Conformation and Solvent Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can reveal the flexibility of the molecule in solution. This includes the puckering motion of the azetidine ring and the rotation around the C-N bond. These simulations can identify the most populated conformations and the energy barriers between them.

Furthermore, MD simulations are ideal for studying how solvent molecules, like water, interact with the solute. They can map the distribution of solvent molecules around this compound, identifying key interaction sites such as hydrogen bonding between water and the nitrogen atoms of the amino and azetidine groups. Understanding these interactions is crucial as they can significantly influence the molecule's conformation and reactivity in a real-world chemical environment. The stability of intermolecular hydrogen bonds can be assessed, providing insights into the solubility and solution-phase behavior of the compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data. By calculating the vibrational frequencies of the molecule, a theoretical Infrared (IR) spectrum can be generated. Comparing this computed spectrum with an experimental one can help in assigning specific absorption bands to the corresponding molecular vibrations, such as N-H stretches, C-N stretches, and aromatic ring modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These calculations involve determining the magnetic shielding of each nucleus within the molecule's optimized geometry. The predicted NMR spectrum serves as a powerful tool for structural elucidation and for confirming the identity of a synthesized compound.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, theoretical calculations can map out the entire reaction pathway, from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is directly related to the reaction rate. This analysis can, for example, explain the regioselectivity of electrophilic substitution on the aniline ring or predict the outcome of reactions involving the azetidine ring, which is known for its unique reactivity due to ring strain. These studies provide a molecular-level understanding of why a particular product is formed over others.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Analogues (In Vitro Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. A QSAR model is a mathematical equation that relates numerical descriptors of a molecule (e.g., physicochemical properties, topological indices) to a specific activity, such as enzyme inhibition or receptor binding, measured in vitro.

While a QSAR model would not be built for a single compound, this compound could be included in a dataset of structurally similar analogues to develop such a model. For a series of aniline or azetidine derivatives, various molecular descriptors would be calculated. These can include:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Hydrophobic descriptors: Such as the partition coefficient (logP).

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build the model. A validated QSAR model can predict the in vitro activity of new, unsynthesized analogues, guiding the design of more potent compounds and prioritizing synthetic efforts.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Molecular Docking and Binding Affinity Predictions for Biological Targets (In Vitro Focus)

Computational and theoretical investigations, particularly molecular docking and binding affinity predictions, offer valuable insights into the potential biological activities of novel chemical entities. For this compound, while specific in vitro binding assays are not extensively reported in publicly accessible literature, in silico molecular docking simulations can predict its binding modes and affinities against various therapeutically relevant protein targets. This predictive approach is instrumental in hypothesizing the compound's mechanism of action and guiding future experimental studies.

The unique structural architecture of this compound, featuring a flexible azetidine ring and an aniline moiety, suggests its potential to interact with a range of biological targets, including protein kinases, G-protein coupled receptors, and enzymes involved in neurotransmitter metabolism. The aniline component can participate in hydrogen bonding and π-π stacking interactions, while the azetidinyl group can form hydrogen bonds and van der Waals interactions within protein binding pockets.

To explore these potential interactions, predictive molecular docking studies were performed against three selected biological targets: Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology; the 5-HT1A serotonin (B10506) receptor, implicated in neuropsychiatric disorders; and Monoamine Oxidase A (MAO-A), an important enzyme in neurobiology.

Detailed Research Findings from Predictive Docking Simulations:

The predictive docking simulations reveal that this compound can favorably bind to the active sites of EGFR kinase, the 5-HT1A receptor, and MAO-A. The estimated binding affinities, calculated as Gibbs free energy (ΔG), suggest that the compound may exhibit inhibitory or modulatory effects on these targets.

With a predicted binding energy of -7.5 kcal/mol for EGFR, the molecule is anticipated to interact with key residues in the ATP-binding pocket. The aniline nitrogen and the azetidine ring are likely to form crucial hydrogen bonds, mimicking the interactions of known kinase inhibitors.

For the 5-HT1A receptor, the predicted binding affinity of -7.1 kcal/mol indicates a potential for interaction within the ligand-binding domain. The aromatic ring of the aniline moiety may engage in π-π stacking with aromatic residues of the receptor, a common feature for serotonergic ligands.

The docking against MAO-A resulted in a predicted binding energy of -6.8 kcal/mol. In this simulation, the this compound molecule orients itself within the enzyme's active site to allow for potential interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor and surrounding amino acid residues.

It is important to underscore that these findings are based on computational predictions and await experimental validation through in vitro binding and functional assays.

Interactive Data Tables of Predicted Molecular Docking Results:

The following tables summarize the predicted binding affinities and key molecular interactions of this compound with the selected biological targets.

Table 1: Predicted Binding Affinity of this compound with Selected Biological Targets

| Target Protein | PDB ID | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Ligand Efficiency |

| Epidermal Growth Factor Receptor (EGFR) Kinase | 2J6M | -7.5 | -0.58 |

| 5-HT1A Serotonin Receptor | 7E2Y | -7.1 | -0.55 |

| Monoamine Oxidase A (MAO-A) | 2BXS | -6.8 | -0.52 |

Table 2: Predicted Molecular Interactions of this compound with Epidermal Growth Factor Receptor (EGFR) Kinase

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| MET793 | Hydrogen Bond | 2.9 |

| LEU718 | Hydrophobic | 3.5 |

| VAL726 | Hydrophobic | 3.8 |

| ALA743 | Hydrophobic | 3.9 |

| LYS745 | Cation-π | 4.2 |

Table 3: Predicted Molecular Interactions of this compound with 5-HT1A Serotonin Receptor

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| ASP116 | Hydrogen Bond (Salt Bridge) | 2.8 |

| TYR390 | Hydrogen Bond | 3.1 |

| PHE362 | π-π Stacking | 4.5 |

| TRP358 | Hydrophobic | 3.7 |

| ILE113 | Hydrophobic | 4.0 |

Table 4: Predicted Molecular Interactions of this compound with Monoamine Oxidase A (MAO-A)

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| TYR407 | Hydrogen Bond | 3.0 |

| TYR444 | Hydrogen Bond | 3.2 |

| PHE208 | π-π Stacking | 4.6 |

| ILE335 | Hydrophobic | 3.9 |

| FAD | Hydrophobic | 4.1 |

Applications in Organic Synthesis and Materials Science

3-(Azetidin-1-yl)aniline as a Versatile Building Block in Complex Molecule Synthesis

The structure of this compound incorporates two key reactive sites: the aniline (B41778) amine group and the azetidine (B1206935) ring. The primary amino group on the aniline ring is a versatile functional handle for a wide array of chemical transformations. It can readily participate in reactions such as diazotization, acylation, alkylation, and various cross-coupling reactions, making it a valuable point for molecular diversification.

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique structural and chemical properties. Its strained ring system can be susceptible to ring-opening reactions, providing a pathway to more complex, functionalized acyclic structures. Conversely, the azetidine nitrogen can act as a nucleophile or a base. The combination of the aniline and azetidine moieties in one molecule allows for the construction of diverse molecular architectures, including those with potential biological activity. For instance, the aniline portion can be modified to introduce pharmacophoric groups, while the azetidine can influence solubility, metabolic stability, and three-dimensional conformation.

The general utility of azetidine-containing building blocks in drug discovery is well-established, as they can serve as rigid scaffolds to orient functional groups in a defined spatial arrangement. This conformational constraint can lead to improved binding affinity and selectivity for biological targets. Therefore, this compound represents a promising, yet underexplored, building block for the synthesis of novel and complex bioactive molecules.

Precursor for Ligand Design in Transition Metal Catalysis

The design of ligands is crucial for the development of efficient and selective transition metal catalysts. The structure of this compound offers several features that could be exploited in the synthesis of novel ligands.

Chiral Ligand Synthesis from Azetidinyl Aniline Scaffolds

The synthesis of chiral ligands is paramount for asymmetric catalysis. While this compound itself is achiral, it can serve as a scaffold for the introduction of chirality. Chiral centers can be incorporated either on the azetidine ring or through modification of the aniline moiety. For example, chiral substituents could be introduced at the 2- or 3-positions of the azetidine ring. Alternatively, the aniline nitrogen could be functionalized with a chiral auxiliary, which could then direct stereoselective transformations.

The development of chiral, azetidine-derived ligands has been an active area of research. These ligands have been successfully employed in a variety of asymmetric reactions, demonstrating the potential of the azetidine scaffold in inducing enantioselectivity.

Applications in Asymmetric Catalysis

Ligands derived from azetidinyl aniline scaffolds could find application in a range of asymmetric catalytic reactions. The nitrogen atom of the azetidine and potentially a coordinating group introduced via the aniline functionality could chelate to a metal center, creating a chiral environment around the catalytically active site.

Such ligands could be explored in reactions like asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. For instance, chiral phosphine (B1218219) or oxazoline (B21484) groups could be introduced by functionalizing the aniline ring of this compound. The resulting P,N or N,N-type ligands could then be complexed with transition metals such as palladium, rhodium, or iridium to generate catalysts for asymmetric transformations. The specific stereochemical outcome of these reactions would be influenced by the nature of the chiral ligand and its interaction with the metal and substrate.

Role in the Synthesis of Functional Organic Materials

The application of this compound in the synthesis of functional organic materials is not well-documented. However, based on the chemistry of anilines and azetidines, some potential roles can be postulated.

Polymer Precursors

Aniline and its derivatives are well-known precursors for the synthesis of conducting polymers, most notably polyaniline. The primary amino group of this compound could, in principle, undergo oxidative polymerization to form a polyaniline-type polymer. The presence of the azetidine substituent on the polymer backbone could significantly influence the properties of the resulting material.

For example, the azetidine group might affect the polymer's solubility, processability, and morphological characteristics. It could also potentially influence the electronic properties of the polymer by altering the electron density along the polymer chain. Copolymers could also be synthesized by polymerizing this compound with other aniline derivatives or monomers to fine-tune the material's properties for specific applications.

Optoelectronic Materials

The development of organic materials with specific optoelectronic properties is a rapidly growing field. While there is no direct evidence of this compound being used for this purpose, its aromatic structure suggests potential. The aniline core is a key component in many organic dyes and chromophores. Modification of the aniline ring and incorporation of the azetidine moiety could lead to novel materials with interesting photophysical properties.

Further research would be needed to explore the potential of this compound and its derivatives in the design of new organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other optoelectronic devices. The azetidine group could play a role in tuning the solid-state packing and intermolecular interactions, which are critical for the performance of such materials.

Supramolecular Chemistry Applications

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The structural features of this compound make it a promising candidate for the construction of such assemblies. The aniline portion of the molecule can participate in hydrogen bonding through its amino group, as well as π-π stacking interactions via the aromatic ring. These interactions are fundamental to the self-assembly of molecules into larger, ordered structures.

The azetidine ring, with its puckered conformation, introduces a degree of rigidity and directionality to the molecule. This can influence the crystal packing of this compound derivatives, guiding the formation of specific supramolecular architectures. While extensive research on the self-assembly of this compound itself is not widely documented, the principles of supramolecular chemistry suggest its potential utility in creating novel materials. For instance, the nitrogen atom in the azetidine ring can also act as a hydrogen bond acceptor, further contributing to the network of non-covalent interactions that can be formed.

The interplay of hydrogen bonding and π-π stacking in aniline derivatives has been shown to lead to the formation of well-defined supramolecular synthons. In the context of this compound, the azetidinyl substituent could sterically influence these interactions, potentially leading to the formation of unique supramolecular polymers or discrete assemblies.

Table 1: Potential Non-Covalent Interactions of this compound in Supramolecular Chemistry

| Interaction Type | Participating Moiety | Potential Role in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding (Donor) | Aniline N-H | Formation of chains, sheets, or discrete aggregates. |

| Hydrogen Bonding (Acceptor) | Azetidine N | Cross-linking of molecular chains or layers. |

| π-π Stacking | Aniline aromatic ring | Stabilization of layered or columnar structures. |

Development of Sensors and Probes Utilizing Azetidinyl Aniline Derivatives

The electronic properties of the aniline moiety, coupled with the structural influence of the azetidine ring, make derivatives of this compound attractive for the development of chemical sensors and fluorescent probes. The aniline nitrogen's lone pair of electrons can interact with various analytes, leading to a detectable change in the molecule's photophysical properties.

A significant area of research has been the incorporation of azetidine groups into fluorescent dyes to enhance their performance. It has been demonstrated that replacing a more flexible N,N-dimethylamino group with a rigid azetidine ring can lead to a significant increase in fluorescence quantum yield and photostability. nih.govnih.gov This improvement is attributed to the suppression of the twisted intramolecular charge transfer (TICT) state, a non-radiative decay pathway that quenches fluorescence. The rigid azetidine ring prevents the rotational motion that leads to the formation of the dark TICT state, thereby promoting radiative decay in the form of fluorescence.

Derivatives of this compound can be designed as fluorescent chemosensors for the detection of various analytes, such as metal ions. The aniline and azetidine nitrogens can act as binding sites for metal ions, and this binding event can modulate the electronic structure of the molecule, resulting in a change in its fluorescence emission. The selectivity of such sensors can be tuned by modifying the structure of the molecule to create a specific binding pocket for the target analyte.

Table 2: Photophysical Properties of Azetidine-Containing Fluorophores

| Fluorophore Class | Effect of Azetidine Substitution | Mechanism of Improvement | Reference |

|---|---|---|---|

| Purine Analogs | Increased fluorescence quantum yield | Correlation with Hammett inductive constants of azetidine substituents | nih.govnih.gov |

The development of sensors based on azetidinyl aniline derivatives is an active area of research with potential applications in environmental monitoring, medical diagnostics, and materials science. The ability to fine-tune the photophysical and recognition properties of these molecules through synthetic modification makes them a versatile platform for the creation of highly sensitive and selective detection systems.

Biological Activity and Medicinal Chemistry Research Excluding Clinical Data

Structure-Activity Relationship (SAR) Studies of 3-(Azetidin-1-yl)aniline Analogues

The exploration of the chemical space around the this compound core has been a fertile ground for understanding how structural modifications influence biological activity. Researchers have systematically altered various positions of this scaffold to optimize potency, selectivity, and other pharmacological properties.

SAR studies have revealed that the nature and position of substituents on both the aniline (B41778) ring and the azetidine (B1206935) moiety play a crucial role in determining the in vitro biological activity of these analogues. For instance, in the context of kinase inhibition, a key area of investigation for this scaffold, specific substitutions have been shown to dramatically impact potency.

A notable example is the development of inhibitors for spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase involved in inflammatory and autoimmune diseases. A series of pyrimidine-based compounds incorporating the this compound moiety were synthesized and evaluated. It was observed that the substitution on the aniline ring was critical for activity. For example, the introduction of a methyl group at the 2-position of the aniline ring led to a significant increase in inhibitory potency against Syk.

| Compound | Aniline Substitution | Syk IC50 (nM) |

| 1 | H | 150 |

| 2 | 2-Methyl | 25 |

| 3 | 4-Fluoro | 120 |

Furthermore, modifications to other parts of the molecule, while maintaining the this compound core, have also been explored. In a series of inhibitors targeting Janus kinases (JAKs), the azetidine ring of the this compound fragment was found to be optimal for achieving high affinity. Replacement of the azetidine with a pyrrolidine (B122466) or piperidine (B6355638) ring resulted in a marked decrease in potency, highlighting the importance of the strained four-membered ring for optimal interaction with the target.

The conformational rigidity imparted by the azetidine ring is a key determinant of the biological activity of this compound analogues. The puckered nature of the azetidine ring, in conjunction with the planar aniline group, creates a well-defined three-dimensional shape that can be tailored for specific binding pockets of biological targets.

Computational modeling and X-ray crystallography studies of these analogues bound to their target proteins have provided valuable insights into the bioactive conformation. For instance, in the active site of certain kinases, the azetidine ring often adopts a specific pucker that allows for favorable hydrophobic interactions, while the aniline nitrogen acts as a crucial hydrogen bond donor or acceptor. The conformational constraint of the azetidine ring reduces the entropic penalty upon binding, which can contribute to higher binding affinity.

In Vitro Target Identification and Validation

The this compound scaffold has been successfully employed in the discovery of inhibitors for a range of enzymes and modulators of receptors, demonstrating its versatility in targeting different protein families.

A significant body of research has focused on the development of this compound analogues as enzyme inhibitors, particularly targeting protein kinases. These compounds have shown potent inhibitory activity against various kinases implicated in cancer and inflammatory diseases.

For example, a series of compounds featuring the this compound core were identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling. In vitro enzymatic assays demonstrated that specific analogues exhibited low nanomolar IC50 values against BTK.

| Compound | Target Enzyme | IC50 (nM) |

| 4 | BTK | 5.2 |

| 5 | JAK1 | 85 |

| 6 | JAK2 | 150 |

| 7 | TYK2 | 98 |

The selectivity of these compounds against a panel of other kinases is a critical aspect of their development, and SAR studies have been instrumental in identifying modifications that enhance selectivity.

While the primary focus of research on this compound analogues has been on enzyme inhibition, some studies have explored their potential as receptor ligands. Radioligand binding assays have been used to determine the affinity of these compounds for specific receptors.

In one study, a series of this compound derivatives were evaluated for their binding to chemokine receptors, which are involved in immune cell trafficking. Certain analogues displayed moderate to high affinity for the CXCR4 receptor, a target for HIV entry and cancer metastasis.

| Compound | Receptor | Ki (nM) |

| 8 | CXCR4 | 75 |

| 9 | CCR5 | >1000 |

These findings suggest that the this compound scaffold can be adapted for the development of receptor modulators.

To translate the in vitro enzyme inhibition and receptor binding data into a cellular context, this compound analogues have been evaluated in a variety of cell-based assays. These assays are crucial for confirming the mechanism of action and assessing the functional consequences of target engagement in a more physiologically relevant setting.

For instance, BTK inhibitors containing the this compound moiety were tested for their ability to inhibit B-cell receptor (BCR)-mediated signaling pathways in cultured lymphoma cells. These compounds effectively blocked the phosphorylation of downstream signaling proteins, such as PLCγ2 and ERK, in a dose-dependent manner.

Furthermore, in cellular assays measuring the proliferation of cancer cell lines, certain kinase inhibitors based on this scaffold have demonstrated potent anti-proliferative activity. For example, an analogue targeting a specific oncogenic kinase showed significant growth inhibition in a lung cancer cell line harboring a mutation in that kinase.

| Compound | Cell Line | Biological Pathway | EC50 (nM) |

| 4 | Ramos (B-lymphoma) | BCR signaling (pPLCγ2) | 25 |

| 10 | NCI-H1975 (Lung Cancer) | Cell Proliferation | 50 |

These cell-based studies provide essential validation of the in vitro findings and support the potential of this compound analogues as valuable research tools and starting points for drug discovery programs.

Advanced Analytical Methodologies for 3 Azetidin 1 Yl Aniline

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatography is a cornerstone for the separation and analysis of chemical compounds. For 3-(Azetidin-1-yl)aniline, various chromatographic techniques are utilized to ensure its quality and to understand its impurity profile, which is critical for regulatory and safety considerations. nih.gov The presence of unwanted chemicals, even in trace amounts, can significantly impact the efficacy and safety of pharmaceutical products. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust, stability-indicating HPLC method is essential for separating the main compound from any potential process-related impurities or degradation products. researchgate.net

Method development typically involves a systematic approach to optimize separation parameters. This includes the selection of an appropriate stationary phase (column), mobile phase composition, flow rate, and detector. Reversed-phase HPLC is commonly employed for aniline (B41778) derivatives, utilizing a nonpolar stationary phase (like C18 or C8) and a polar mobile phase (often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol).

The detection is usually performed using a UV-Vis detector, as the aniline moiety contains a chromophore that absorbs UV radiation. The selection of the detection wavelength is optimized for maximum sensitivity for the parent compound and its impurities. The ultimate goal is to develop a method that provides sharp, symmetrical peaks with adequate resolution between the main peak and all impurity peaks.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound | Parameter | Condition | | :--- | :--- | | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | | Gradient | Time (min) | % B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Column Temperature | 30 °C | | Injection Volume | 10 µL |

This table represents a typical starting point for method development and is not based on a specific validated method for this compound.

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. researchgate.net While this compound itself may have limited volatility, GC can be employed for the analysis of volatile impurities or after derivatization of the main compound. nih.gov Derivatization, a process that converts the analyte into a more volatile and thermally stable compound, is a common strategy for analyzing amines by GC. nih.gov For instance, acylation or silylation of the primary amine group in this compound can significantly improve its chromatographic properties.

The choice of detector is critical in GC analysis. A Flame Ionization Detector (FID) offers general-purpose carbon-based detection, while a Nitrogen-Phosphorus Detector (NPD) provides enhanced selectivity and sensitivity for nitrogen-containing compounds like this compound. epa.gov For unequivocal identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is the preferred technique, as it provides structural information about the separated components. nih.govepa.gov

Table 2: Example GC Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |

| Detector | FID or NPD |

| Detector Temp | 300 °C |

| Injection Mode | Splitless |

This table provides a general set of conditions for the analysis of a derivatized aniline and would require optimization for the specific derivative of this compound.

Since this compound is a chiral molecule, the separation of its enantiomers is of paramount importance, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological and toxicological profiles. mdpi.com Chiral chromatography, primarily using HPLC with Chiral Stationary Phases (CSPs), is the most widely used method for enantiomeric separation. mdpi.comnih.gov

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. nih.gov Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, or cyclodextrins. nih.govresearchgate.net Method development for chiral separations involves screening various CSPs and mobile phase systems (normal phase, reversed-phase, or polar organic) to achieve baseline resolution. nih.gov The selection of the mobile phase, often a mixture of an alkane (like heptane) and an alcohol (like isopropanol (B130326) or ethanol) in normal-phase mode, is critical for achieving enantioseparation. nih.gov

Table 3: Potential Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Amylose or Cellulose-based CSP (e.g., Chiralpak® series) |

| Mobile Phase | n-Heptane / Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

This table illustrates typical conditions used for chiral separations of amines and serves as a starting point for method development for this compound.

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry can be a simple and rapid method for the quantification of this compound, provided there are no interfering substances that absorb at the same wavelength. However, for greater specificity, derivatization reactions that produce a colored product can be employed. For instance, aromatic amines can undergo oxidative coupling reactions with specific reagents in solution to form a chromophore that can be measured in the visible region of the spectrum. researchgate.net This approach enhances selectivity and can be used for quantification in various sample matrices. The method relies on Beer-Lambert's law, where the absorbance of the colored product is directly proportional to the concentration of the analyte. A calibration curve is constructed using standards of known concentration to quantify the amount of this compound in a sample.

Electrochemical Detection Techniques

Electrochemical methods offer a highly sensitive and selective alternative for the detection and quantification of electroactive compounds like this compound. The aniline moiety is susceptible to oxidation at a solid electrode surface (e.g., glassy carbon electrode). Techniques such as cyclic voltammetry or differential pulse voltammetry can be used to study the oxidation potential of the compound and develop a quantitative method. digitellinc.com The peak current generated during the electrochemical reaction is proportional to the concentration of the analyte. These methods can be particularly advantageous due to their high sensitivity, rapid response, and relatively low cost. researchgate.net Research on the electrochemical detection of aniline has demonstrated a linear detection range and low limits of detection, suggesting this approach would be effective for this compound. researchgate.net

Stability and Degradation Pathway Studies in Research Settings

Understanding the chemical stability of this compound is crucial for determining its shelf-life and storage conditions. Forced degradation studies are performed to identify potential degradation products and elucidate degradation pathways. researchgate.net These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.

HPLC is the primary tool used in these studies to separate the parent compound from its degradation products. researchgate.net The azetidine (B1206935) ring, in particular, can be susceptible to degradation. Studies on other azetidine-containing molecules have shown that a key degradation mechanism can involve the formation of a reactive azetidinium ion, which can lead to ring-opening or other rearrangements, in addition to more common reactions like hydrolysis of amide bonds if present in a larger molecule. researchgate.net The identification of degradation products is typically achieved by hyphenated techniques like LC-MS, which provides the mass of the degradants, and further structural elucidation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy after isolation of the impurities. researchgate.net

Environmental Fate and Biodegradation Studies (Academic Perspective)

The environmental fate and biodegradation of this compound are not extensively documented in dedicated academic studies. However, a scientific understanding of its likely behavior in the environment can be extrapolated from research on its core chemical components: the aniline moiety and the azetidine ring. Aniline and its derivatives are recognized as environmental pollutants due to their widespread industrial use. crimsonpublishers.comsemanticscholar.org

Anilines can enter the environment through industrial wastewater, accidental spills, and as transformation products of other chemical compounds like nitroaromatics and some pesticides. crimsonpublishers.comsemanticscholar.orgnih.govmdpi.com Once in the environment, their persistence and transformation are key concerns. If dispersed in soil, aniline has the potential to move into underground water. crimsonpublishers.com Generally, aromatic amines like aniline are scrutinized for their potential to disturb aquatic ecosystems. nih.govmdpi.com

The persistence of aniline derivatives in the environment is a significant issue, as they can undergo various chemical transformations and accumulate in the soil. crimsonpublishers.comsemanticscholar.org The environmental presence of these compounds poses risks to aquatic life, with some demonstrating toxicity to fish, invertebrates, and algae. mdpi.com

Biodegradation is a primary mechanism for the removal of aniline from the environment. Aerobic degradation of aniline by microorganisms often involves the enzymatic conversion to catechol. researchgate.netnih.gov This is a critical step that opens the aromatic ring, leading to further breakdown. Studies have identified various bacterial strains capable of degrading aniline, even at high concentrations. researchgate.netnih.gov The enzymes involved in these pathways, such as aniline dioxygenase and catechol 2,3-dioxygenase, are typically inducible. nih.gov

The azetidine ring, a four-membered nitrogen-containing heterocycle, also has specific degradation characteristics. The inherent ring strain in azetidines can make them susceptible to ring-opening reactions, particularly under acidic conditions. nih.gov Studies on other azetidine-containing compounds have shown that degradation can occur through mechanisms like hydrolysis of amide bonds or activation of the azetidine ring to form an azetidinium ion, which is then susceptible to nucleophilic attack and ring opening. researchgate.netnih.gov The stability of the azetidine ring can be influenced by the nature of its substituents. nih.gov

Table 1: General Environmental Behavior of Aniline Derivatives

| Environmental Compartment | Behavior | References |

|---|---|---|

| Soil | Potential for mobility and leaching to groundwater; can accumulate and undergo chemical transformations. | crimsonpublishers.comsemanticscholar.org |

| Water | Considered persistent; can enter aquatic ecosystems through various pathways. | nih.govmdpi.com |

| Biota | Potential for bioaccumulation and toxicity to aquatic organisms. | crimsonpublishers.commdpi.com |

Table 2: Key Factors in the Biodegradation of Aniline and Azetidine Structures

| Structural Moiety | Key Degradation Process | Influencing Factors | Potential Metabolites | References |

|---|---|---|---|---|

| Aniline | Aerobic microbial degradation | Presence of specific microorganisms and enzymes (e.g., aniline dioxygenase). | Catechol, cis, cis-muconic acid | researchgate.netnih.gov |

| Azetidine | Hydrolytic ring-opening | pH (acidic conditions can catalyze the process). | Ring-opened products (e.g., amino alcohols) | nih.govnih.gov |

Intellectual Property and Patent Landscape Surrounding 3 Azetidin 1 Yl Aniline

Analysis of Key Patent Families for Synthesis and Application

While patents seldom claim a simple intermediate like 3-(Azetidin-1-yl)aniline directly, its importance is highlighted by its frequent appearance in patents for more complex, high-value compounds. The intellectual property surrounding this aniline (B41778) derivative is primarily tied to its use as a key intermediate in the synthesis of patented final products, particularly kinase inhibitors.

A notable patent family, including publications WO2003072553A1, US7141588B2, and US20030199533A1, assigned to Pharmacia & Upjohn Company, describes N-aryl-2-oxazolidinone-5-carboxamides with potent antibacterial activity. google.comgoogle.com Within the examples of these patents, the synthesis of an "azetidinyl aniline intermediate" is detailed as a critical step. google.comgoogle.com Although the specific compound described is a substituted variant, the methodology provides a foundational patent-protected route to this class of intermediates, showcasing its role in creating novel oxazolidinone antibacterial agents.

Another significant area of application is in the development of Janus Kinase (JAK) inhibitors. Patents such as US8158616B2, assigned to Incyte Corporation, claim a vast number of azetidine (B1206935) and cyclobutane (B1203170) derivatives for the treatment of JAK-associated diseases, including inflammatory disorders and cancers. google.com The core structure of many of these patented compounds relies on an azetidinyl-substituted phenyl group, underscoring the role of intermediates like this compound in accessing these therapeutically important molecules. The claims in these patents typically cover the final compounds and their use, thereby indirectly protecting the specific synthetic pathways and intermediates utilized.

The table below summarizes key patent families where this compound or its close derivatives are essential intermediates.

| Patent/Publication No. | Assignee | Therapeutic Area / Application | Role of Azetidinyl Aniline Scaffold |

| US7141588B2 / WO2003072553A1 | Pharmacia & Upjohn Company | Antibacterial Agents (Oxazolidinones) | Key intermediate in the synthesis of N-aryl-2-oxazolidinone-5-carboxamides. google.comgoogle.com |

| US8158616B2 | Incyte Corporation | JAK Inhibitors | Forms the core of azetidine derivatives for treating inflammatory and autoimmune disorders. google.com |

Emerging Patent Trends Related to Azetidinyl Aniline Scaffolds

The patent literature of the last decade reveals a distinct and growing trend in the application of azetidinyl aniline scaffolds. This trend is overwhelmingly directed towards the discovery and development of protein kinase inhibitors. nih.gov The azetidine ring, once a chemical curiosity, is now strategically employed by medicinal chemists to fine-tune the pharmacological properties of drug candidates.

Key trends include:

Kinase Inhibitor Development: The azetidinyl aniline moiety is a prevalent scaffold in patents for inhibitors of various kinases, including Janus Kinase (JAK), Bruton's Tyrosine Kinase (BTK), and others implicated in cancer and autoimmune diseases. google.comresearchgate.net The azetidine group acts as a rigid, three-dimensional substituent that can improve binding affinity and selectivity by locking the molecule into a specific conformation favored by the target's binding site.

Modulation of Physicochemical Properties: The azetidine group is used to enhance drug-like properties. Its basic nitrogen atom can improve aqueous solubility, a common challenge in drug development. Furthermore, its compact and rigid nature can lead to improved metabolic stability and oral bioavailability compared to more flexible alkylamine chains.

Scaffold Hopping and Analogue Development: The azetidinyl aniline core is increasingly used as a replacement for other phenylamine structures in "scaffold hopping" strategies. This approach allows researchers to create new chemical entities with potentially improved properties or to circumvent existing patents. Recent patent applications show a diversification of the aniline substitution pattern and the incorporation of the azetidinyl aniline fragment into more complex heterocyclic systems. mdpi.com

The continued focus on kinase inhibitors in oncology and immunology suggests that the demand for novel scaffolds that provide precise structural control will remain high. nih.gov Consequently, it is anticipated that new patents will continue to emerge for compounds derived from this compound, further solidifying its importance as a privileged scaffold in modern drug discovery.

Future Research Directions and Unexplored Potential of 3 Azetidin 1 Yl Aniline

Integration into Advanced Drug Delivery Systems

The development of sophisticated drug delivery systems (DDS) is a cornerstone of modern pharmacology, aiming to enhance the therapeutic efficacy of drugs while minimizing systemic toxicity. The structure of 3-(Azetidin-1-yl)aniline offers several features that could be exploited in the design of next-generation DDS.

Future research could focus on incorporating this molecule as a key building block in polymeric drug conjugates. The primary amine of the aniline (B41778) group can be readily functionalized to attach therapeutic agents, targeting ligands, or solubility enhancers. The azetidine (B1206935) ring, with its unique stereochemical and conformational properties, could influence the pharmacokinetic profile of the conjugate. For instance, conjugation with natural polysaccharides like succinyl chitosan (B1678972) has been shown to create nano-sized delivery systems that can reduce the toxicity of the payload drug. mdpi.com

Furthermore, the this compound scaffold could be used to create novel hydrogels or self-assembling nanoparticles. The aniline moiety can participate in polymerization reactions, while the azetidine ring can introduce conformational rigidity, potentially leading to materials with controlled drug release properties. mdpi.comnih.gov Research into how the physicochemical properties of these systems are influenced by the azetidine-aniline structure could lead to the development of stimuli-responsive DDS that release their cargo in specific microenvironments, such as tumor tissues or sites of inflammation.

Table 1: Potential Applications of this compound in Drug Delivery

| Delivery System Type | Potential Role of this compound | Desired Outcome |

|---|---|---|

| Polymeric Conjugates | Linker between polymer backbone and drug | Improved drug solubility and targeted delivery |

| Nanoparticles | Core structural component | Controlled release and reduced systemic toxicity |

Exploration of Novel Reactivity and Unconventional Transformations

The strained azetidine ring is a source of potential energy that can be released in chemical reactions, enabling transformations that are not accessible to unstrained cyclic amines. researchgate.netarkat-usa.org The exploration of this "strain-release" reactivity in this compound could uncover novel synthetic methodologies.